4-(3-Chloro-4-methylanilino)-2-(ethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The chloro-methyl group could be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic ring, which contributes to the compound’s stability and may influence its reactivity. The electron-withdrawing chloro group on the aromatic ring could make the ring less reactive towards electrophilic aromatic substitution reactions .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, including those typical of carboxylic acids and amides. For example, the carboxylic acid could react with bases to form a carboxylate anion, or with alcohols to form esters. The amide could participate in hydrolysis reactions under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in strong hydrogen bonding, affecting the compound’s solubility and boiling point. The chloro group on the aromatic ring could make the compound more dense than similar compounds without halogens .Scientific Research Applications
Pharmacological Review and Applications
Chlorogenic Acid (CGA) is predominantly found in green coffee extracts and tea, and it's recognized for its wide range of therapeutic roles. These include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and free radicals scavenging capabilities. Additionally, CGA has been shown to modulate lipid metabolism and glucose, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The comprehensive pharmacological effects of CGA highlight its significance in scientific research, prompting further investigation to optimize its biological and pharmacological effects for practical use as a natural safeguard food additive and in therapeutic applications (Naveed et al., 2018).
Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-chloro-4-methylanilino)-2-(ethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-3-15-11(13(18)19)7-12(17)16-9-5-4-8(2)10(14)6-9/h4-6,11,15H,3,7H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOOHDLZDCFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(=O)NC1=CC(=C(C=C1)C)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.